molecular formula C10H13Br2N B13254716 [(3,4-Dibromophenyl)methyl](propyl)amine

[(3,4-Dibromophenyl)methyl](propyl)amine

Cat. No.: B13254716
M. Wt: 307.02 g/mol
InChI Key: ZQFUZNXIGFZUQC-UHFFFAOYSA-N
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Description

(3,4-Dibromophenyl)methylamine is an organic compound with the molecular formula C₁₀H₁₃Br₂N It is characterized by the presence of a dibromophenyl group attached to a methyl group, which is further connected to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dibromophenyl)methylamine typically involves the following steps:

    Bromination: The starting material, phenylmethylamine, undergoes bromination to introduce bromine atoms at the 3 and 4 positions of the phenyl ring. This can be achieved using bromine (Br₂) in the presence of a suitable catalyst.

    Alkylation: The dibrominated intermediate is then subjected to alkylation with propylamine under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of (3,4-Dibromophenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dibromophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Sodium iodide (NaI) in acetone can facilitate the substitution of bromine atoms with iodine.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding phenylmethylamine.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

(3,4-Dibromophenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3,4-Dibromophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenyl group can enhance binding affinity through halogen bonding, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

(3,4-Dibromophenyl)methylamine can be compared with other similar compounds, such as:

    (3,4-Dichlorophenyl)methylamine: Similar structure but with chlorine atoms instead of bromine. It may exhibit different reactivity and binding properties due to the difference in halogen size and electronegativity.

    (3,4-Difluorophenyl)methylamine: Contains fluorine atoms, which are smaller and more electronegative than bromine, potentially leading to different biological activities.

    (3,4-Dimethylphenyl)methylamine: Methyl groups instead of halogens, resulting in different steric and electronic effects.

The uniqueness of (3,4-Dibromophenyl)methylamine lies in its specific halogenation pattern, which can influence its chemical reactivity and biological interactions.

Properties

Molecular Formula

C10H13Br2N

Molecular Weight

307.02 g/mol

IUPAC Name

N-[(3,4-dibromophenyl)methyl]propan-1-amine

InChI

InChI=1S/C10H13Br2N/c1-2-5-13-7-8-3-4-9(11)10(12)6-8/h3-4,6,13H,2,5,7H2,1H3

InChI Key

ZQFUZNXIGFZUQC-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=C(C=C1)Br)Br

Origin of Product

United States

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